molecular formula C17H23NO4 B107653 Bucumolol CAS No. 58409-59-9

Bucumolol

Número de catálogo B107653
Número CAS: 58409-59-9
Peso molecular: 305.4 g/mol
Clave InChI: CIJVBYRUFLGDHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bucumolol is a beta-adrenergic antagonist . It has the molecular formula C17H23NO4 .


Molecular Structure Analysis

Bucumolol has a molecular formula of C17H23NO4 . Its molecular weight is 305.37 g/mol . The structure determination of small molecule compounds can be done using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

Bucumolol has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Aplicaciones Científicas De Investigación

Pharmacological Actions and Safety

A Phase 1 study by (Kishida et al., 1980) evaluated the pharmacological actions and safety of Bucumolol, a β-blocking agent. The study, conducted on normal volunteer subjects, confirmed that Bucumolol, at a dose of 10 mg, effectively decreased heart rate and exerted a negative inotropic action without untoward actions.

Antihypertensive Activity

Research by (Miyamoto et al., 1981) found that Bucumolol has significant antihypertensive activity. The study, conducted on spontaneously hypertensive rats, demonstrated that Bucumolol lowered blood pressure and decreased plasma renin concentration, suggesting its role in renin release inhibition as a mechanism for its antihypertensive action.

Antiarrhythmic Activity

A study on the antiarrhythmic activity of Bucumolol by (Nakayama et al., 1979) revealed that both specific beta-blocking activity and non-specific membrane action of Bucumolol suppressed experimental arrhythmias in dogs produced by aconitine and ouabain.

Effects on Action Potential

The effects of Bucumolol on the action potential in guinea pig papillary muscles were studied by (Ichiyama et al., 1986). The study found that Bucumolol, among other drugs, produced a reduction in the maximum upstroke velocity of action potential, indicating its impact on cardiac electrophysiology.

Application in Angina Pectoris and Arrhythmias

A dose-finding study for Bucumolol in angina pectoris and arrhythmias by (Kimura et al., 1980) showed that 30 mg/day of Bucumolol is recommended for the treatment of these conditions.

A-V Conduction Effects

The assessment of Bucumolol's effects on atrioventricular conduction by (Nakayama et al., 1981) found that it depresses A-V conduction by beta-blockade and a non-specific action, without beta-stimulant action.

Myocardial Infarction Impact

Research on the effects of Bucumolol in myocardial infarction produced by coronary artery ligation in rats by (Koike et al., 1981) suggested that Bucumolol lessens the changes associated with myocardial ischemia and increases survival rate in a dose-related manner.

Safety And Hazards

According to the safety data sheet for Bucumolol hydrochloride, it is intended for R&D use only and not for medicinal, household, or other use . In case of exposure, appropriate first aid measures should be taken, including moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking immediate medical attention .

Propiedades

IUPAC Name

8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4/h5-8,12,18-19H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJVBYRUFLGDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866688
Record name 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucumolol

CAS RN

58409-59-9
Record name Bucumolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58409-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucumolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCUMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8WVJ3501L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucumolol
Reactant of Route 2
Reactant of Route 2
Bucumolol
Reactant of Route 3
Reactant of Route 3
Bucumolol
Reactant of Route 4
Reactant of Route 4
Bucumolol
Reactant of Route 5
Reactant of Route 5
Bucumolol
Reactant of Route 6
Reactant of Route 6
Bucumolol

Citations

For This Compound
133
Citations
K Nakayama, T Oshima, H Koike - The Japanese Journal of …, 1979 - jstage.jst.go.jp
… racemic bucumolol neither … bucumolol were capable of suppressing aconitine-induced atrial arrhythmia, while the dextro-isomer was less effective Both isomers and racemic bucumolol …
Number of citations: 3 www.jstage.jst.go.jp
M Ichiyama, S Sada, Y Takahashi, H Sada… - … Archives of Pharmacology, 1986 - Springer
The effects of bucumolol (BUC), nadolol (NAD) and nifenalol (NIF) on contractile forces and on action potentials (APs) were investigated in isolated guinea pig atrial and papillary …
Number of citations: 5 link.springer.com
M MIYAMOTO, H KOIKE, K ITO… - Journal of pharmacobio …, 1981 - jstage.jst.go.jp
… The purpose of the present study was to determine if bucumolol … of bucumolol on blood pressure and the renin—angiotensin system. The effects were compared between bucumolol and …
Number of citations: 4 www.jstage.jst.go.jp
H Koike, S KUMAKURA, H NISHINO… - Japanese Heart …, 1981 - jstage.jst.go.jp
… bucumolol at 2.5 mg/Kg sc and 5mg/Kg sc lessened these changes and increased the survival rate in a dose related manner. d-Bucumolol at … of bucumolol against myocardial ischemia. …
Number of citations: 3 www.jstage.jst.go.jp
K Nakayama, T Oshima, H Koike - Archives Internationales de …, 1981 - europepmc.org
… The optical d-and l-isomers of bucumolol depressed AV … -1 mg/kg) of bucumolol and propranolol had less effect on AV … of sympathetic nervous activity and that bucumolol has no beta-…
Number of citations: 1 europepmc.org
H KISHIDA, K KUBOTA, N TAJIMA… - … /Japanese Journal of …, 1980 - jstage.jst.go.jp
… bucumolol. The PEP and PEP/LVET in systolic time intervals were prolonged following administration of bucumolol … From these results, it was confirmed that bucumolol of 10 mg has an …
Number of citations: 0 www.jstage.jst.go.jp
E KIMURA, K HASHIMOTO, M KISHIMOTO… - … /Japanese Journal of …, 1980 - jstage.jst.go.jp
抄録 In order to find out an appropriate therapeutic dose of bucumolol, a newly developped β-blocker, the effects of 30mg/day and 60mg/day of the drug on angina pectoris and …
Number of citations: 0 www.jstage.jst.go.jp
K Hiroyuki, K Seiji, N Hiroshi, T Hidetsune… - Japanese Heart …, 1981 - cir.nii.ac.jp
… bucumolol at 2.5 mg/Kg sc and 5mg/Kg sc lessened these changes and increased the survival rate in a dose related manner. d-Bucumolol at … of bucumolol against myocardial ischemia. …
Number of citations: 0 cir.nii.ac.jp
M Miyazaki, R Muranishi, S Yokono - Medical Journal of Osaka …, 1977 - europepmc.org
… Use of dl-5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy) coumarin hydrochloride (bucumolol) in anesthesia. - Abstract - Europe PMC … Use of dl-5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy) …
Number of citations: 1 europepmc.org
Y Abe, T Shoji, M Kobayashi, Q WANG… - Chemical and …, 1995 - jstage.jst.go.jp
Racemic amino-alcohols such as pindolol, propranolol, alprenolol and bucumolol enantiomers exhibited different distribution behaviors in a two-phase system consisting of a …
Number of citations: 58 www.jstage.jst.go.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.